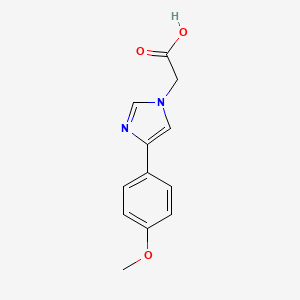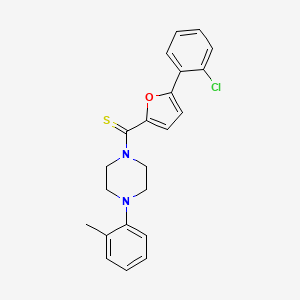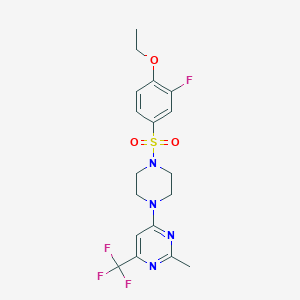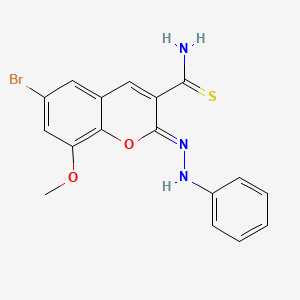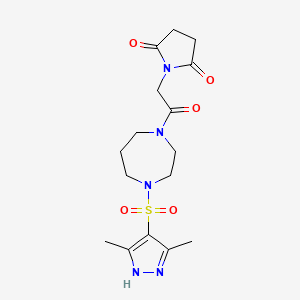
1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C16H23N5O5S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ionic Liquid Functionalized Pyridinium Chloride in Synthesis
Research involving the use of ionic liquid, specifically sulfonic acid functionalized pyridinium chloride, showcases its application in facilitating solvent-free synthesis of complex organic molecules, demonstrating the potential utility of similar sulfonyl-functionalized compounds in catalysis and synthesis processes. For instance, this ionic liquid has been employed as an efficient, homogeneous, and reusable catalyst for the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, illustrating how related sulfonyl compounds could be applied in the development of new catalytic methodologies or the synthesis of novel organic frameworks (Moosavi-Zare et al., 2013).
Sulfonamide and Oxazine-Dione Derivatives
The synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, in the presence of N-heteroaromatic compounds, highlights the versatility of sulfonyl and dione functionalities in medicinal chemistry and drug design. These derivatives have been explored for various biological activities, implying potential areas of application for similar compounds in the development of therapeutics or as biologically active molecules (Alizadeh et al., 2008).
Pyrazolo-Pyrido-Diazepine Dione Derivatives as Dual Nox4/Nox1 Inhibitors
The design and synthesis of pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives that serve as dual Nox4/Nox1 inhibitors for the treatment of idiopathic pulmonary fibrosis showcase the therapeutic application potential of such compounds. This research demonstrates how structural manipulation of pyrazole and diazepine functionalities can lead to significant biological activity, suggesting a pathway for the application of complex molecules like the one in therapeutic contexts (Gaggini et al., 2011).
Application in Multicomponent Synthesis
The use of pyrazole and pyridine functionalities in multicomponent synthesis processes, for example, in the synthesis of fused polycyclic compounds and their antioxidant activity, underscores the importance of these functional groups in contributing to chemical diversity and biological relevance. This indicates the broad utility of compounds containing such functionalities in synthetic chemistry and possibly in the development of antioxidant agents (Pelit, 2017).
Eigenschaften
IUPAC Name |
1-[2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5S/c1-11-16(12(2)18-17-11)27(25,26)20-7-3-6-19(8-9-20)15(24)10-21-13(22)4-5-14(21)23/h3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSYXNQACDRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
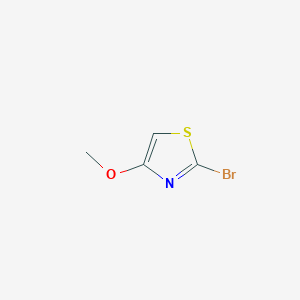
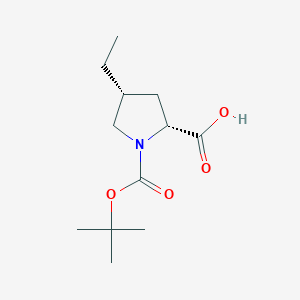
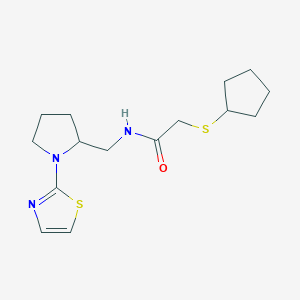
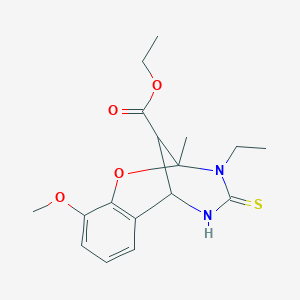
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
